molecular formula C15H14N2O4 B15155863 1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B15155863
M. Wt: 286.28 g/mol
InChI Key: WKFWVVMRFMBRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C15H14N2O4 and a molecular weight of 286.28 g/mol This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a carbamoyl group attached to a methylphenyl moiety

Preparation Methods

The synthesis of 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves several steps. One common synthetic route includes the reaction of 2-methylphenyl isocyanate with 6-oxo-1,6-dihydropyridine-3-carboxylic acid in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .

Comparison with Similar Compounds

1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-2-CARBOXYLIC ACID: This compound has a similar structure but with the carboxylic acid group at a different position on the pyridine ring.

    1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a similar structure but with the oxo group at a different position on the pyridine ring.

The uniqueness of 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific structural arrangement, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[2-(2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-4-2-3-5-12(10)16-13(18)9-17-8-11(15(20)21)6-7-14(17)19/h2-8H,9H2,1H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFWVVMRFMBRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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